![molecular formula C17H14N2 B13907552 (2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)
(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an imidazole ring, with a phenyl group attached to the second carbon of the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically carried out in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst, under visible light . Another method involves the condensation of aromatic aldehydes with N-Boc-1,2-diaminobenzenes and azidochalkones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly at the phenyl group, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, dihydro derivatives, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain kinases or modulate receptor activity, resulting in its antimicrobial or antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrazines: Another class of compounds with a similar core structure and diverse biological activities.
Benzimidazoles: These compounds also have a fused ring structure and are known for their therapeutic applications.
Uniqueness
(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is unique due to its specific substitution pattern and the presence of a phenyl group at the second carbon of the imidazole ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C17H14N2 |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H14N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-11,15H,12H2/t15-/m0/s1 |
Clave InChI |
CKZXDQHJIRKTOR-HNNXBMFYSA-N |
SMILES isomérico |
C1[C@H](N=C2N1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
SMILES canónico |
C1C(N=C2N1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
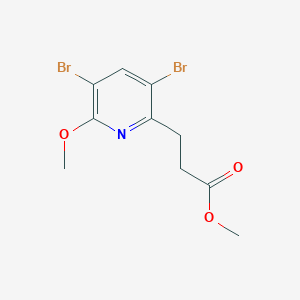
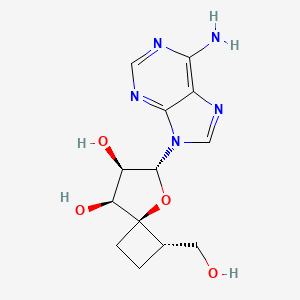

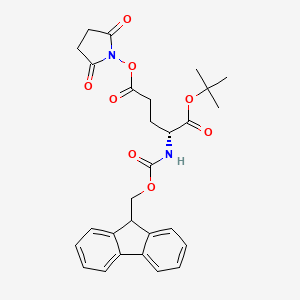

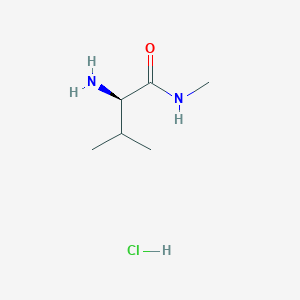
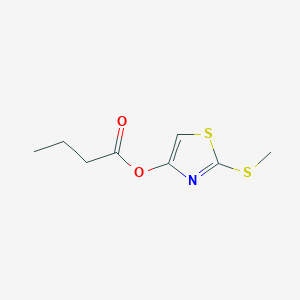
![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)

![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
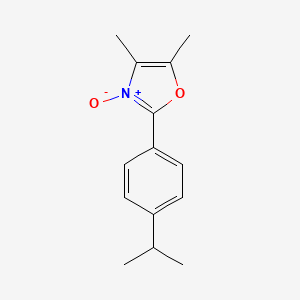
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
